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Compound of Interest

Methyl 17-
Compound Name:
Hydroxyheptadecanoate

Cat. No.: B164416

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, MS, and
IR) for Methyl 17-Hydroxyheptadecanoate (C18H3603, CAS: 94036-00-7).[1] Due to the
limited public availability of experimental spectra for this specific compound, this guide presents
a combination of located mass spectrometry data and predicted Nuclear Magnetic Resonance
(NMR) and Infrared (IR) data based on established principles and spectral data from analogous
long-chain hydroxy fatty acid methyl esters.

Mass Spectrometry (MS)

The mass spectrum for Methyl 17-Hydroxyheptadecanoate is available within the "Lipids
Mass Spectral Database" compiled by Professor L. Mondello.[2][3] This database is a
comprehensive collection of lipid and lipid-like molecules intended for peak assignment in
complex mixtures.[3]

Table 1: Mass Spectrometry Data for Methyl 17-Hydroxyheptadecanoate
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Property Value

Molecular Formula C18H3603

Molecular Weight 300.48 g/mol

lonization Mode Electron lonization (EI)

Key Fragment (m/z) Data not publicly available
Molecular lon (M+) Data not publicly available
Database Reference Lipids Mass Spectral Database[3]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

The mass spectra in the reference database were acquired using a Shimadzu GCMS-QP2010
gas chromatograph-mass spectrometer.[3][4] A general protocol for the analysis of fatty acid
methyl esters (FAMES) using this type of instrumentation is as follows:

o Sample Preparation: The sample of Methyl 17-Hydroxyheptadecanoate would be
dissolved in an appropriate solvent, such as hexane or chloroform, to a concentration
suitable for GC-MS analysis.

e Gas Chromatography:

[¢]

Injector: Split/splitless injector.

o Column: A capillary column suitable for FAME analysis, such as a SLB-5MS (5%
diphenyl/95% dimethyl polysiloxane) or a Supelcowax-10 (polyethylene glycol) column
(e.g., 30 m x 0.25 mm ID x 0.25 um film thickness).[3][4]

o Carrier Gas: Helium at a constant linear velocity.

o Oven Temperature Program: A temperature gradient is used to separate the components
of the sample. A typical program might start at a lower temperature and ramp up to a
higher temperature to elute the compound of interest.
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e Mass Spectrometry:
o lonization: Electron lonization (El) at 70 eV.[4]
o Analyzer: Quadrupole mass analyzer.

o Scan Range: A typical scan range for this molecule would be from m/z 40 to 500 to ensure

detection of the molecular ion and key fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR spectra for Methyl 17-Hydroxyheptadecanoate are not readily available in
the public domain. However, the expected chemical shifts can be reliably predicted based on
the known spectral features of long-chain fatty acid methyl esters and w-hydroxy fatty acids.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the methyl ester, the

hydroxymethyl group, and the long methylene chain.

Table 2: Predicted *H NMR Spectral Data for Methyl 17-Hydroxyheptadecanoate
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Chemical Shift (6, ppm) Multiplicity Assighment
~3.67 Singlet -OCHs (Methyl ester)
] CH2-OH (Methylene adjacent
~3.64 Triplet
to hydroxyl)
] CH2-COO- (Methylene a to
~2.30 Triplet
carbonyl)
] -CHz2-CH2-COO- (Methylene 3
~1.62 Multiplet
to carbonyl)
) -CH2-CH2-OH (Methylene 3 to
~1.56 Multiplet
hydroxyl)
) -(CH2)n- (Bulk methylene
~1.25 Broad Singlet )
chain)
) ) -OH (Hydroxyl proton,
(variable) Singlet (broad)

exchangeable)

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted 13C NMR Spectral Data for Methyl 17-Hydroxyheptadecanoate

Chemical Shift (6, ppm)

Assighment

~174 C=0 (Ester carbonyl)

~ 63 CH2-OH (Carbon adjacent to hydroxyl)
~51 -OCHs (Methyl ester)

~34 CH2-COO- (Carbon a to carbonyl)

~ 32-33 CH2-CH2-OH (Carbon 3 to hydroxyl)
~29-30 -(CH2)n- (Bulk methylene chain)

~ 25 -CH2-CH2-COO- (Carbon 3 to carbonyl)
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Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of a long-chain ester like Methyl 17-
Hydroxyheptadecanoate is as follows:

o Sample Preparation: 5-25 mg of the compound for *H NMR, or 25-100 mg for 133C NMR, is
dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d
(CDCIls). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift
referencing (6 = 0.00 ppm).

e Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
e 1H NMR Acquisition:
o A standard single-pulse experiment is performed.

o Key parameters include a sufficient number of scans to achieve a good signal-to-noise
ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all
expected proton signals.

e 13C NMR Acquisition:

o A proton-decoupled experiment is typically run to simplify the spectrum to single lines for
each unique carbon.

o Alarger number of scans is required due to the low natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 17-Hydroxyheptadecanoate will be dominated by absorptions
corresponding to the hydroxyl, carbonyl, and C-H bonds.

Table 4: Predicted IR Spectral Data for Methyl 17-Hydroxyheptadecanoate
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (from the hydroxyl

~ 3600-3200 Strong, Broad
group)
~ 2920, 2850 Strong C-H stretch (aliphatic)
~ 1740 Strong C=0 stretch (ester carbonyl)
~ 1465 Medium C-H bend (methylene)
~ 1170 Strong C-O stretch (ester)
~ 1050 Medium C-O stretch (primary alcohol)

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy

o Sample Preparation: As Methyl 17-Hydroxyheptadecanoate is a solid at room temperature,
several methods can be employed:

o KBr Pellet: A small amount of the sample is finely ground with potassium bromide (KBr)
powder and pressed into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
onto the ATR crystal.

o Solution: The sample can be dissolved in a suitable solvent (e.g., chloroform) and the
spectrum of the solution recorded in a liquid cell. A background spectrum of the pure
solvent would be subtracted.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

» Data Acquisition: A background spectrum is first collected. The sample is then scanned,
typically over the range of 4000 to 400 cm~1. Multiple scans are averaged to improve the
signal-to-noise ratio.

Spectroscopic Analysis Workflow
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The logical flow for the spectroscopic analysis of a compound like Methyl 17-
Hydroxyheptadecanoate is outlined below. This process involves a series of steps to
determine the molecular structure and confirm the identity of the compound.

Spectroscopic Techniques Data Interpretation
S ~.| Molecular Weight &
> NSy (Xs) “"| Fragmentation Pattern
Sample Preparation Conclusion
Y
J Chemical Environment of R Structure Elucidation &
| 1 134 Iy
Methyl 17-Hydroxyheptadecanoate >4 NMR Spectroscopy (*H, 13C) > 1H and C Nuclei 3 O e

ta Infrared (IR) Spectroscopy > Functional Groups Present

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Analysis of Methyl 17-Hydroxyheptadecanoate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b164416#spectral-data-nmr-ms-ir-for-methyl-17-
hydroxyheptadecanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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